molecular formula C11H23NaO5S B12296828 1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt CAS No. 68959-45-5

1-Propanesulfonic acid, 2-hydroxy-3-(isooctyloxy)-, monosodium salt

Cat. No.: B12296828
CAS No.: 68959-45-5
M. Wt: 290.35 g/mol
InChI Key: UWGLLMSLIJNZMA-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is a chemical compound with the molecular formula C11H23NaO5S. It is known for its surfactant properties, making it useful in various industrial and commercial applications. This compound is often utilized in formulations where its ability to reduce surface tension and enhance solubility is beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate typically involves the reaction of 2-hydroxy-3-chloropropane-1-sulfonic acid with 6-methylheptanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions usually include moderate temperatures and controlled pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through processes such as crystallization or distillation to remove any impurities.

Types of Reactions:

    Oxidation: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving the sulfonate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone are often employed for substitution reactions.

Major Products Formed:

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water. The compound interacts with molecular targets such as lipid bilayers in cell membranes, enhancing permeability and facilitating the delivery of active ingredients.

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a different molecular structure.

    Sodium lauryl ether sulfate (SLES): Commonly used in personal care products, it shares surfactant properties but has a different alkyl chain length and structure.

Uniqueness: Sodium 2-hydroxy-3-[(6-methylheptyl)oxy]propane-1-sulfonate is unique due to its specific molecular structure, which imparts distinct solubility and surface activity characteristics. Its branched alkyl chain provides different interaction dynamics compared to linear surfactants like SDS and SLES, making it suitable for specialized applications where these properties are advantageous.

Properties

CAS No.

68959-45-5

Molecular Formula

C11H23NaO5S

Molecular Weight

290.35 g/mol

IUPAC Name

sodium;2-hydroxy-3-(6-methylheptoxy)propane-1-sulfonate

InChI

InChI=1S/C11H24O5S.Na/c1-10(2)6-4-3-5-7-16-8-11(12)9-17(13,14)15;/h10-12H,3-9H2,1-2H3,(H,13,14,15);/q;+1/p-1

InChI Key

UWGLLMSLIJNZMA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCOCC(CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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